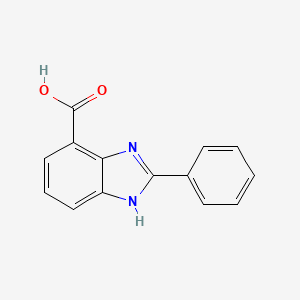

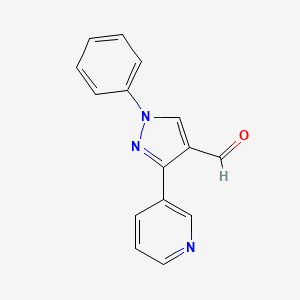

2-Phenylbenzimidazole-4-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Phenylbenzimidazole derivatives has been achieved through the condensation of o-phenylenediamines and various aldehydes . A novel Zn (II) organic framework comprising 2-phenyl benzimidazole (ZPBIF-1) was synthesized using a solvothermal method .

Molecular Structure Analysis

The molecular structure of 2-Phenylbenzimidazole exhibits a one-dimensional incommensurate structure . The structure has been solved by charge flipping and refined using the superspace formalism in the (3 + 1) D superspace group C2/c (0b0) s0 with modulation wave-vector q = 0.368b* .

Chemical Reactions Analysis

The synthetic procedure of 2-Phenylbenzimidazole involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .

Applications De Recherche Scientifique

1. Anticancer Agents

- Application Summary: 2-Phenylbenzimidazoles have been synthesized and evaluated for their in vitro anticancer activities against three human cancer cell lines . The novel compound 38 was found to be the most potent multi-cancer inhibitor against A549, MDA-MB-231, and PC3 cell lines .

- Methods of Application: The compounds were synthesized under simple and mild conditions using sodium metabisulfite as an oxidation agent . Another series were obtained via a reduction reaction using sodium borohydride .

- Results: The compound 38 showed IC50 values of 4.47, 4.68 and 5.50 mg mL 1, respectively, against A549, MDA-MB-231, and PC3 cell lines . Compound 40 exhibited the best IC50 value of 3.55 g mL 1 against the MDA-MB-231 cell line .

2. Antiproliferative and Antimicrobial Activities

- Application Summary: 2-Phenyl substituted Benzimidazole derivatives have been designed, synthesized, and evaluated for their antiproliferative and antimicrobial activities . The compounds were tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines by MTT assay .

- Methods of Application: The compounds were synthesized and their antiproliferative activity was tested by MTT assay . The compounds were also tested for their antimicrobial properties .

- Results: All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines . Compounds 30 and 46 were especially active against HeLa and A375 cancer cell lines with IC50 values in the range of 0.02–0.04 µM . Compounds 67 and 68 were active against A549 and A498 cancer cell lines with an IC50 value of 0.08 µM . These compounds were less toxic to normal human cells than the positive control compound methotrexate .

3. Antiviral Agents

- Application Summary: Benzimidazole derivatives have been found to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

- Results: While specific results would depend on the specific derivative and virus, in general, benzimidazole derivatives have been found to have antiviral activity .

4. Antihypertensive Agents

- Application Summary: Some benzimidazole derivatives have been found to have antihypertensive activity . This means they can potentially be used to lower blood pressure in people with hypertension.

5. Antidiabetic Agents

- Application Summary: Benzimidazole derivatives have been found to have antidiabetic activity . This makes them potential candidates for the development of new antidiabetic drugs.

- Results: While specific results would depend on the specific derivative, in general, benzimidazole derivatives have been found to have antidiabetic activity .

6. Anti-inflammatory Agents

Orientations Futures

The future directions of research on 2-Phenylbenzimidazole-4-carboxylic acid could involve its use in the synthesis of metal-organic frameworks for the removal of organic dyes from aqueous solutions . The maximum adsorption capacity of ZPBIF-1 was 1666.66, 1250, 1000, and 1250 mg/g for Acid red 88, Basic violet 14, Basic blue 54, and Congo red dyes, respectively . This suggests that 2-Phenylbenzimidazole-4-carboxylic acid and its derivatives could have potential applications in environmental remediation .

Propriétés

IUPAC Name |

2-phenyl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGYSXDYTDCYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378098 | |

| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylbenzimidazole-4-carboxylic acid | |

CAS RN |

66630-72-6 | |

| Record name | 2-Phenyl-1H-benzimidazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66630-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)